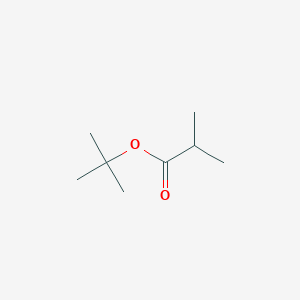
3-(butylamino)propylcarbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butylamino)propylcarbamodithioic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid group attached to a butylamino propyl chain, which is further linked to a dithio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylamino)propylcarbamodithioic acid typically involves the reaction of a butylamine derivative with a suitable carbamic acid precursor. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. For instance, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(butylamino)propylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio group to thiols or disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of substituted carbamic acid derivatives.
Applications De Recherche Scientifique
3-(butylamino)propylcarbamodithioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(butylamino)propylcarbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The dithio group is particularly important for its reactivity, allowing the compound to participate in redox reactions and form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
3-(butylamino)propylcarbamodithioic acid can be compared with other similar compounds, such as:
Carbamic acid, N-(3-(dibutylamino)propyl)dithio-: Similar structure but with two butyl groups attached to the amino group.
Carbamic acid, N-(3-(methylamino)propyl)dithio-: Contains a methyl group instead of a butyl group.
Carbamic acid, N-(3-(ethylamino)propyl)dithio-: Contains an ethyl group instead of a butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
18997-74-5 |
|---|---|
Formule moléculaire |
C8H18N2S2 |
Poids moléculaire |
206.4 g/mol |
Nom IUPAC |
3-(butylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C8H18N2S2/c1-2-3-5-9-6-4-7-10-8(11)12/h9H,2-7H2,1H3,(H2,10,11,12) |
Clé InChI |
XDQSLSMXWSKEMB-UHFFFAOYSA-N |
SMILES |
CCCCNCCCNC(=S)S |
SMILES isomérique |
CCCCNCCCN=C(S)S |
SMILES canonique |
CCCCNCCCNC(=S)S |
Key on ui other cas no. |
18997-74-5 |
Synonymes |
N-[3-(Butylamino)propyl]carbamodithioic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


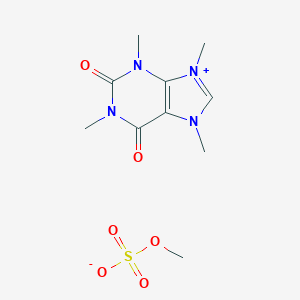
![Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B95680.png)

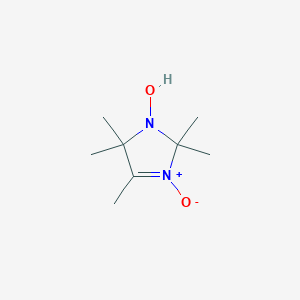
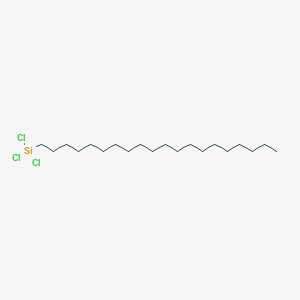
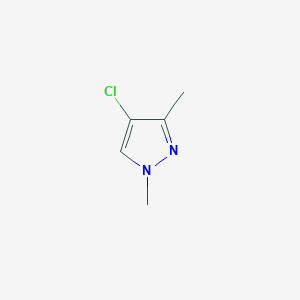

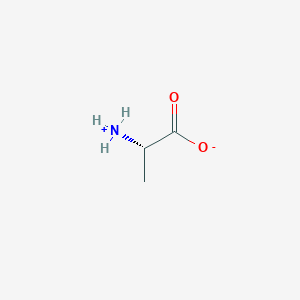




![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
